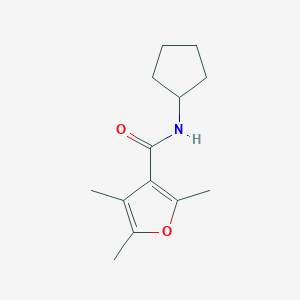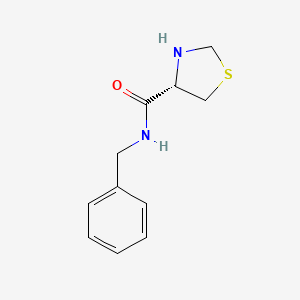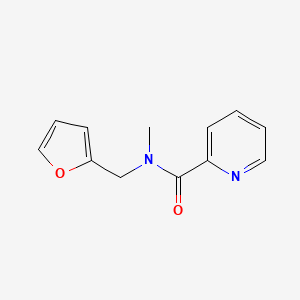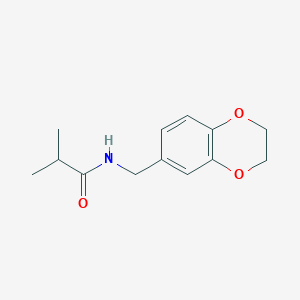
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide, also known as CTAF, is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CTAF belongs to the class of furanocarboxamides and has been studied for its various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide is not yet fully understood. However, studies suggest that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide may also activate the adenosine A1 receptor, which has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and mediators in vitro and in vivo. N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has also been shown to reduce pain and inflammation in animal models of inflammatory pain. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in high yield and purity. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been shown to have low toxicity and few side effects in animal studies. However, one limitation of using N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide. One area of interest is the development of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide-based therapeutics for the treatment of pain and inflammation-related disorders, such as arthritis and neuropathic pain. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide and its potential as an anticancer agent. Finally, the development of more efficient synthesis methods for N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide may facilitate its use in future research and clinical applications.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclopentanone with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been found to exhibit antitumor activity, indicating its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-9(2)16-10(3)12(8)13(15)14-11-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSNDXEDGZARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)


![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)

